Cas no 1820580-06-0 ((2S)-2-amino-6-acetamidohexanoic acid hydrochloride)

(2S)-2-Amino-6-acetamidohexanoic acid hydrochloride is a chiral amino acid derivative with applications in peptide synthesis and biochemical research. The compound features an acetamido side chain, enhancing its utility in modifying peptide structures or studying enzyme-substrate interactions. Its hydrochloride salt form ensures improved solubility and stability, facilitating handling in aqueous solutions. The (S)-configuration at the α-carbon makes it valuable for stereoselective synthesis. This derivative is particularly useful in medicinal chemistry for designing analogs with tailored properties. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its structural features allow for selective incorporation into peptides, supporting studies in protein engineering and drug development.
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride structure
1820580-06-0 structure
Product name:(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
CAS No:1820580-06-0
MF:C8H17ClN2O3
MW:224.685181379318
CID:3043766
PubChem ID:87561208

(2S)-2-amino-6-acetamidohexanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Nepsilon-Acetyl-L-lysine Hydrochloride
    • H-Lys(Ac)-OH·HCl
    • H-Lys(Ac)-OH.HCl
    • (2S)-2-amino-6-acetamidohexanoic acid hydrochloride
    • (S)-6-Acetamido-2-aminohexanoic acid hydrochloride
    • SCHEMBL15669798
    • N6-ACETYLLYSINE HYDROCHLORIDE
    • HY-W141977
    • E83832
    • A-Acetyl-L-lysine (hydrochloride)
    • DA-76107
    • (2S)-6-acetamido-2-aminohexanoic acid;hydrochloride
    • H-LYS(AC)-OH HCL
    • CS-0201767
    • AKOS025295977
    • AS-83498
    • 1820580-06-0
    • F9994-5465
    • Nepsilon-Acetyl-L-lysine (hydrochloride)
    • MFCD09752164
    • N-epsilon-Acetyl-L-lysine hydrochloride (H-L-Lys(Ac)-OH.HCl)
    • N
    • H-Lys(ac)-oh hydrochloride
    • Inchi: 1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1
    • InChI Key: MQVATDGTAFJGJI-FJXQXJEOSA-N
    • SMILES: Cl.OC([C@H](CCCCNC(C)=O)N)=O

Computed Properties

  • Exact Mass: 224.0927701g/mol
  • Monoisotopic Mass: 224.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 182
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.4

(2S)-2-amino-6-acetamidohexanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H246080-250mg
H-Lys(Ac)-OH?HCl
1820580-06-0
250mg
$ 280.00 2022-06-04
Life Chemicals
F9994-5465-1mg
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
1mg
$54.0 2023-09-07
Life Chemicals
F9994-5465-10mg
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
10mg
$79.0 2023-09-07
Life Chemicals
F9994-5465-20mg
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
20mg
$99.0 2023-09-07
Life Chemicals
F9994-5465-10μmol
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
10μmol
$69.0 2023-09-07
Life Chemicals
F9994-5465-5mg
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
5mg
$69.0 2023-09-07
Life Chemicals
F9994-5465-50mg
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
50mg
$160.0 2023-09-07
TRC
H246080-1000mg
H-Lys(Ac)-OH?HCl
1820580-06-0
1g
$ 745.00 2022-06-04
Life Chemicals
F9994-5465-75mg
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
1820580-06-0
75mg
$208.0 2023-09-07
1PlusChem
1P00I0V8-25g
Nepsilon-Acetyl-L-lysine Hydrochloride
1820580-06-0 97%
25g
$137.00 2024-06-18

(2S)-2-amino-6-acetamidohexanoic acid hydrochloride Related Literature

Additional information on (2S)-2-amino-6-acetamidohexanoic acid hydrochloride

(2S)-2-amino-6-acetamidohexanoic acid hydrochloride: A Comprehensive Overview

The compound (2S)-2-amino-6-acetamidohexanoic acid hydrochloride (CAS No. 1820580-06-0) is a significant molecule in the field of organic chemistry and pharmacology. This compound, often referred to as compound 1820580-06-0, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an amino group, an acetamide moiety, and a hydrochloride counterion, making it a versatile compound with promising biological activity.

Recent studies have highlighted the importance of (2S)-configuration in determining the compound's pharmacokinetic properties. The stereochemistry at the second carbon atom plays a crucial role in its interaction with biological systems. Researchers have explored the synthesis of this compound using various methods, including enzymatic resolution and asymmetric synthesis, to ensure high enantiomeric purity. These advancements have paved the way for its use in chiral resolution and enantioselective catalysis.

The acetamide group in the molecule contributes to its solubility and stability, making it suitable for various applications in pharmaceuticals. The hydrochloride salt form enhances its bioavailability, which is critical for drug delivery systems. Recent findings suggest that this compound exhibits potential as a building block for peptide synthesis and as a precursor for more complex molecules with therapeutic potential.

In terms of applications, (2S)-2-amino-6-acetamidohexanoic acid hydrochloride has been studied for its role in enzyme inhibition and as a substrate in biochemical assays. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzymatic mechanisms. Additionally, the compound has been investigated for its potential in developing novel antibiotics and anticancer agents, highlighting its importance in medicinal chemistry.

Recent research has also focused on the pharmacokinetics of this compound. Studies have shown that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its stereochemistry and functional groups. Understanding these properties is essential for optimizing its therapeutic efficacy and minimizing adverse effects.

The synthesis of compound 1820580-06-0 involves multi-step reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes using green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and catalytic hydrogenation, which enhance reaction yields and reduce production time.

In conclusion, (2S)-2-amino-6-acetamidohexanoic acid hydrochloride (CAS No. 1820580-06-0) is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, stereochemical properties, and functional groups make it a valuable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound remains at the forefront of scientific exploration.

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Amadis Chemical Company Limited
(CAS:1820580-06-0)(2S)-2-amino-6-acetamidohexanoic acid hydrochloride
A1022731
Purity:99%
Quantity:25g
Price ($):154.0